REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[I:13]N1C(=O)CCC1=O>C(O)(=O)C>[NH2:1][C:2]1[C:3]([I:13])=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8]
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Name
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|
Quantity
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3.75 g
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Type
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reactant
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Smiles
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NC=1C=CC(=C(C(=O)OC)C1)C
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
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|
Quantity
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5.27 g
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Type
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reactant
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Smiles
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IN1C(CCC1=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Acetic acid was evaporated
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate (80 ml)
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Type
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WASH
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Details
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The organic layer was washed with 1M sodium thiosulfate (2×40 ml)
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Type
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CUSTOM
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Details
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The material was purified by flash chromatography on silica gel (gradient 10% to 30% ethyl acetate in hexanes)
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Reaction Time |
30 min |
Name
|
|
Type
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product
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Smiles
|
NC=1C(=CC(=C(C(=O)OC)C1)C)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.19 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |